Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate

Description

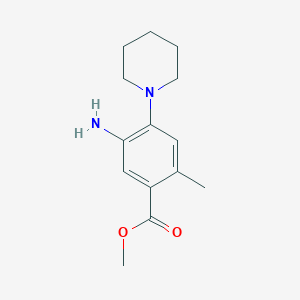

Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate is a substituted benzoate ester characterized by a methyl ester group at the carbonyl position, a methyl group at the 2-position, an amino group at the 5-position, and a piperidin-1-yl moiety at the 4-position of the benzene ring.

Properties

IUPAC Name |

methyl 5-amino-2-methyl-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-10-8-13(16-6-4-3-5-7-16)12(15)9-11(10)14(17)18-2/h8-9H,3-7,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBJPHTYHTUIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-methylbenzoic acid and piperidine.

Esterification: The carboxylic acid group of 5-amino-2-methylbenzoic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form Methyl 5-amino-2-methylbenzoate.

Nucleophilic Substitution: The ester is then subjected to nucleophilic substitution with piperidine under basic conditions, typically using a base like sodium hydroxide, to introduce the piperidinyl group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials.

Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can enhance binding affinity to certain receptors, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Analysis

The target compound’s distinct substituents differentiate it from simpler benzoate esters. Key comparisons include:

Table 1: Substituent Comparison of Selected Benzoate Derivatives

- Amino vs. This difference may enhance solubility in aqueous environments compared to nitro-substituted analogs .

- Piperidin-1-yl vs. Alkoxy Chains : The piperidine ring at the 4-position provides a rigid, heterocyclic structure that could improve binding affinity to biological targets (e.g., enzymes or receptors) compared to linear alkoxy chains or unsubstituted positions in simpler esters .

Table 2: Inferred Properties Based on Structural Analogues

- Toxicity: Alkyl benzoates like methyl and benzyl derivatives exhibit low acute toxicity (e.g., methyl benzoate LD₅₀ > 2000 mg/kg in rats), but the piperidine and amino groups in the target compound may alter metabolic pathways, necessitating further study .

Biological Activity

Methyl 5-amino-2-methyl-4-(piperidin-1-yl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological properties, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound has the molecular formula . It is synthesized through a multi-step process that typically involves:

- Starting Materials : The primary precursor is 5-amino-2-chlorobenzoic acid.

- Reaction Conditions : The reaction is conducted in the presence of piperidine and a base, followed by esterification with methanol. Common solvents include dichloromethane or ethanol, with elevated temperatures to ensure complete reaction.

The biological activity of this compound is attributed to its interaction with various biological macromolecules. It may act as an inhibitor or activator of specific enzymes or receptors, influencing several biological pathways. The exact mechanisms are still under investigation but suggest potential applications in pharmacology.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : Research suggests that it could exhibit anti-inflammatory activity, which may be beneficial in various inflammatory conditions.

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of related compounds:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit monoamine oxidase (MAO), which is crucial in neurodegenerative diseases like Alzheimer’s. For instance, derivatives with piperidine moieties demonstrated strong MAO-B inhibition, indicating potential neuroprotective effects .

- Local Anesthetic Effects : Some benzoate derivatives have been evaluated for local anesthetic properties. Compounds similar to this compound were found to induce local anesthesia effectively, suggesting its potential utility in pain management .

- Structure–Activity Relationship (SAR) : Studies on SAR have shown that modifications to the piperidine ring can significantly alter the biological activity of benzoate derivatives, highlighting the importance of structural features in determining pharmacological effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.